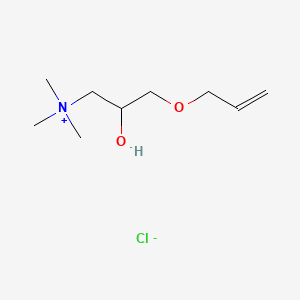
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride is a chemical compound with a unique structure that includes a hydroxyl group, an allyl ether, and a quaternary ammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride typically involves the reaction of 3-chloro-2-hydroxypropyl trimethylammonium chloride with allyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the allyl alcohol attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The allyl ether can be reduced to form a saturated ether.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can react with the quaternary ammonium group.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a saturated ether.
Substitution: Formation of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can interact with negatively charged sites on cell membranes, leading to changes in membrane permeability. Additionally, the compound can form complexes with proteins, potentially affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with a phenoxy group instead of an allyl ether.
3-Chloro-2-hydroxypropyl trimethylammonium chloride: Precursor in the synthesis of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group and an ester group, used in similar applications.
Uniqueness
This compound is unique due to its combination of a hydroxyl group, an allyl ether, and a quaternary ammonium group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.
Propiedades
Número CAS |
69613-89-4 |
|---|---|
Fórmula molecular |
C9H20ClNO2 |
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
(2-hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-5-6-12-8-9(11)7-10(2,3)4;/h5,9,11H,1,6-8H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
AOSKMXGKGRLUEQ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC(COCC=C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


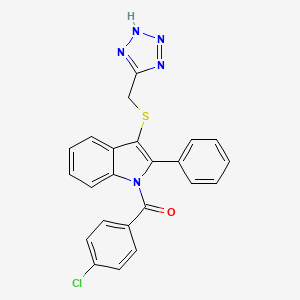
![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
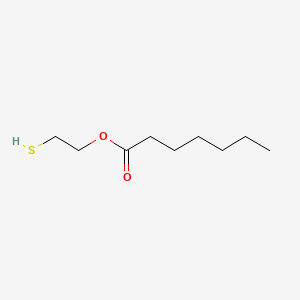
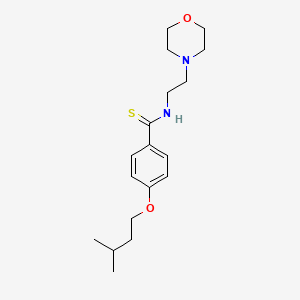
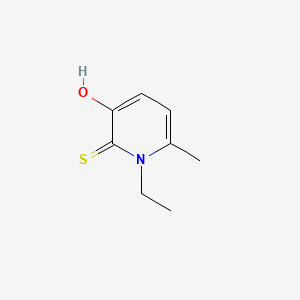
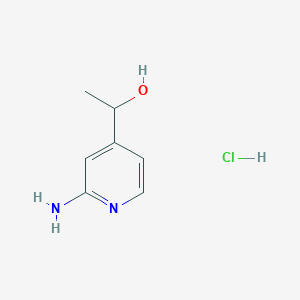
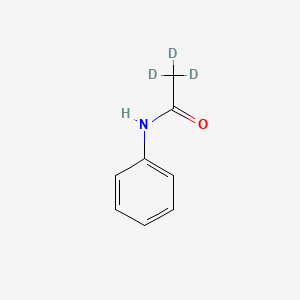
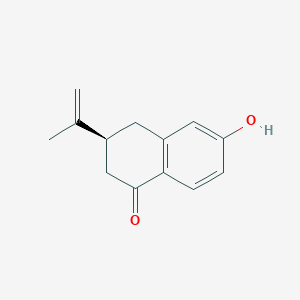
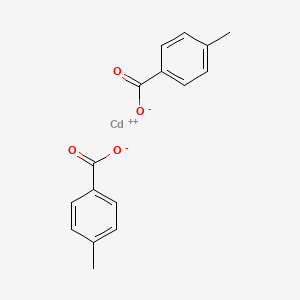
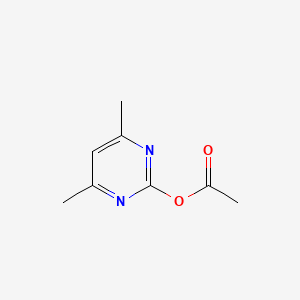
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
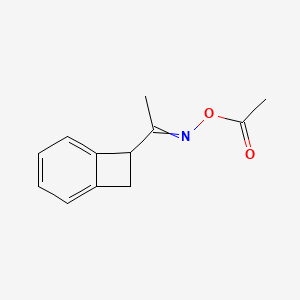
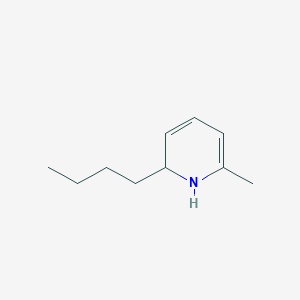
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
